2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate
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Overview
Description
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate is a complex organic compound that features a benzothiazole moiety linked to a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole derivative, which can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide . The quinazolinone moiety can be prepared through the cyclization of anthranilic acid derivatives with formamide . The final step involves coupling these two intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Known for its antimicrobial properties.
4-oxoquinazolin-3(4H)-yl derivatives: Studied for their anticancer and anti-inflammatory activities.
Uniqueness
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate is unique due to its dual functional groups, which allow it to interact with multiple biological targets and undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C26H22N4O5S |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C26H22N4O5S/c1-18-7-6-8-19(15-18)30(25-21-10-3-5-12-23(21)36(33,34)28-25)13-14-35-24(31)16-29-17-27-22-11-4-2-9-20(22)26(29)32/h2-12,15,17H,13-14,16H2,1H3 |
InChI Key |
NZQQQCSGWZVESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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